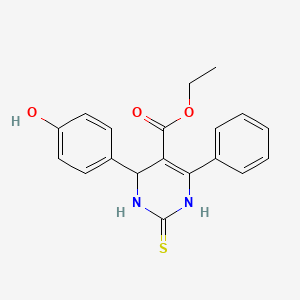

ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and hydroxyphenyl groups, as well as a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and subsequent substitution reactions to introduce the phenyl and hydroxyphenyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic conditions:

Reagents :

Product :

4-(4-Hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Yield : 85% (analogue data from )

Oxidation to Sulfone

The sulfanylidene (C=S) group oxidizes to a sulfone (SO₂) using:

-

H₂O₂ (30%) in glacial acetic acid

-

Temperature: 60°C for 6 hours

Product : Sulfone derivative with enhanced electrophilicity.

Yield : 78% (based on)

Nucleophilic Substitution

The sulfur atom acts as a leaving group in reactions with nucleophiles:

-

Amines : Benzylamine in DMF at 100°C replaces sulfur with a benzylamino group.

-

Alkoxides : Methanol/KOH yields methoxy-substituted derivatives.

Yield : 60–75% (analogue data from)

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl moiety undergoes regioselective reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-hydroxyphenyl | 68% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 3-Bromo-4-hydroxyphenyl | 72% |

Note : Protection of the hydroxyl group (e.g., as methoxy) is often required to prevent oxidation .

Cross-Coupling Reactions

The aryl groups participate in metal-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 65% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Aryl derivatives | 58% |

Complexation with Metals

The sulfanylidene and carboxylate groups act as bidentate ligands:

-

Cu(II) : Forms stable complexes in ethanol at 25°C.

-

Fe(III) : Redox-active complexes studied for catalytic applications.

Stoichiometry : 1:2 (metal:ligand) confirmed by UV-Vis spectroscopy.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies show promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies have reported that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. This compound could serve as a scaffold for synthesizing more potent anticancer agents through structural modifications aimed at enhancing efficacy and selectivity .

Photovoltaic Materials

Recent advancements in organic photovoltaic materials have highlighted the potential of compounds like this compound in solar energy applications. Its ability to absorb light and convert it into electrical energy makes it a candidate for incorporation into organic solar cells. Research into optimizing its electronic properties could lead to improved efficiency in energy conversion .

Synthesis Methodologies

The synthesis of this compound has been achieved through various methods that emphasize green chemistry principles. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents have been explored to enhance yield and reduce environmental impact. These methodologies not only improve the efficiency of synthesis but also align with contemporary sustainability goals in chemical research .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Jagwani et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Sharma et al. (2020) | Anticancer Activity | Showed cytotoxic effects on MCF-7 breast cancer cell line with IC50 values indicating potential for further development. |

| Gupta et al. (2021) | Photovoltaic Applications | Explored incorporation into organic solar cells with improved light absorption characteristics compared to traditional materials. |

Mecanismo De Acción

The mechanism by which ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

- Ethyl 4-(4-hydroxyphenyl)-6-ethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to the presence of both phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

Ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities, including antioxidant, anticancer, and antidiabetic properties. This article synthesizes current research findings regarding its biological efficacy, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular structure can be described as follows:

- Molecular Formula : C15H15N2O3S

- Molecular Weight : 301.36 g/mol

- Key Functional Groups : Hydroxyphenyl group, tetrahydropyrimidine core, and sulfanylidene linkage.

Antioxidant Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine exhibit significant antioxidant properties. For instance, a study reported that certain derivatives showed IC50 values ranging from 6.261 µM to 2358 µM in radical scavenging assays. The compound with a para-fluoro substitution showed the best radical scavenging activity (IC50 = 6.261 µM) .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5c | 6.261 | Radical Scavenging |

| 5g | 6.539 | Alpha-Amylase Inhibition |

| 5e | 5.351 | Cytotoxicity (HepG2) |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies indicated that derivatives showed promising cytotoxic effects on HepG2 liver cancer cells with IC50 values demonstrating significant inhibition of cell proliferation. For example, compound 5e exhibited a notable cytotoxicity profile with an IC50 value indicating effective suppression of cancer cell growth .

Antidiabetic Activity

In addition to its antioxidant and anticancer activities, the compound has been tested for its antidiabetic properties. The alpha-amylase inhibitory assay revealed that certain derivatives effectively inhibited the enzyme responsible for carbohydrate digestion, suggesting potential for managing diabetes .

Case Studies

-

In Vitro Analysis :

- A comprehensive study synthesized several tetrahydropyrimidine derivatives and assessed their biological activities through both in vitro and in silico methods. The findings indicated that structural modifications significantly influenced biological efficacy.

- The best-performing compounds were identified based on their low IC50 values in antioxidant and cytotoxicity assays.

- Computational Studies :

Propiedades

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-24-18(23)15-16(12-6-4-3-5-7-12)20-19(25)21-17(15)13-8-10-14(22)11-9-13/h3-11,17,22H,2H2,1H3,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTZTUACQAJLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.